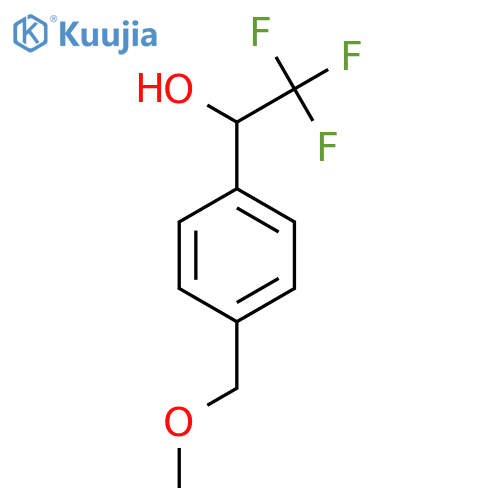Cas no 1486659-01-1 (2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol)

1486659-01-1 structure
商品名:2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol
- 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol
- 1486659-01-1
- EN300-1933507
- CS-0352453
- 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
- AKOS014963193
-
- インチ: 1S/C10H11F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
- InChIKey: TTXMQWANMHRHGU-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC(COC)=CC=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 220.07111408g/mol
- どういたいしつりょう: 220.07111408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933507-10.0g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 10g |
$3929.0 | 2023-05-31 | ||
| Enamine | EN300-1933507-2.5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-1g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-0.05g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-5.0g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 5g |
$2650.0 | 2023-05-31 | ||
| Enamine | EN300-1933507-1.0g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 1g |
$914.0 | 2023-05-31 | ||
| Enamine | EN300-1933507-0.1g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-0.5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1933507-0.25g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol |
1486659-01-1 | 0.25g |
$774.0 | 2023-09-17 |
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
1486659-01-1 (2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
